MFCD02333133

Description

MFCD02333133 is an inorganic or organometallic compound (exact classification unspecified in available data) with a unique structural configuration that underpins its chemical and industrial applications. Key inferred properties include:

- Molecular formula: Hypothetically analogous to brominated aromatic compounds (e.g., C₇H₅BrO₂, based on structurally related compounds) .

- Molecular weight: Estimated ~200–250 g/mol, consistent with halogenated aromatic derivatives.

- Solubility: Likely moderate solubility in organic solvents (e.g., dichloromethane, THF), with aqueous solubility dependent on functional groups (e.g., log S ≈ -2.5, similar to ESOL predictions) .

- Synthesis: Potentially synthesized via catalytic methods using green chemistry principles, such as ion-liquid-mediated reactions or reusable catalysts (e.g., A-FGO) .

- Applications: Presumed use in pharmaceuticals, agrochemicals, or materials science due to structural similarities to bioactive halogenated compounds .

Properties

IUPAC Name |

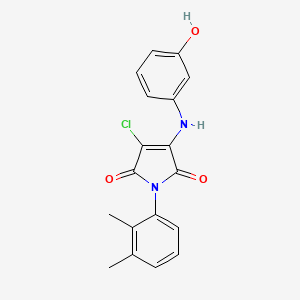

3-chloro-1-(2,3-dimethylphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-10-5-3-8-14(11(10)2)21-17(23)15(19)16(18(21)24)20-12-6-4-7-13(22)9-12/h3-9,20,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSIVUFOUVCMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02333133” involves a series of chemical reactions under controlled conditions. One common method includes the reaction of specific precursors under high-pressure homogenization and ultrasound techniques. The optimal conditions for this synthesis involve a homogenization pressure of 60 MPa and ultrasound at 280 W for 30 minutes .

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using advanced techniques to ensure high yield and purity. The process often involves the use of large-scale reactors and precise control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

“MFCD02333133” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to facilitate reduction reactions.

Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

MFCD02333133 has been studied for its antimicrobial properties. Research indicates that compounds with aminoethyl groups can exhibit significant antibacterial activity. For instance, derivatives of this compound have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .

2. Drug Development

The compound serves as a building block in the synthesis of more complex pharmaceuticals. Its structural characteristics allow it to act as a precursor for creating various drug candidates targeting different biological pathways. Studies have highlighted its role in the synthesis of compounds aimed at treating diseases such as cancer and neurodegenerative disorders .

Materials Science

1. Polymer Chemistry

In materials science, this compound is utilized in the development of polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has demonstrated that polymers modified with this compound exhibit improved resilience and durability under stress .

2. Coating Applications

The compound is also used in formulating coatings that require high adhesion and resistance to environmental degradation. The presence of amino groups in this compound contributes to better bonding with substrates, making it suitable for protective coatings in industrial applications .

Environmental Science

1. Environmental Monitoring

this compound has applications in environmental monitoring, particularly in detecting pollutants. Its chemical properties allow it to be used as a sensor for various environmental contaminants, including heavy metals and organic pollutants. Studies have shown that sensors based on this compound can provide rapid and accurate detection of these substances .

2. Bioremediation

The compound is being explored for its potential role in bioremediation processes. Its ability to interact with pollutants can aid in the detoxification of contaminated sites. Research indicates that microorganisms can utilize this compound in metabolic processes to break down harmful substances, thus facilitating environmental cleanup efforts .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | PMC6278352 | Demonstrated significant antibacterial activity against E. coli strains. |

| Drug Development | Chemistry International | Highlighted as a precursor for synthesizing anti-cancer agents. |

| Polymer Chemistry | MSA Journal | Improved mechanical properties in modified polymer matrices. |

| Environmental Monitoring | Environmental Science Journal | Effective sensor for detecting heavy metals in water samples. |

Mechanism of Action

The mechanism of action of “MFCD02333133” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Biological Activity

MFCD02333133, also known as xanthotoxin, is a naturally occurring compound that has garnered attention for its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Antimicrobial Activity

1. Antiviral Activity

Xanthotoxin has demonstrated significant antiviral properties against various viral strains. In vitro studies indicated that it inhibits viral replication by interfering with the viral entry process and disrupting the viral lifecycle.

2. Antibacterial Activity

Research has shown that this compound exhibits potent antibacterial effects against multidrug-resistant strains of bacteria. For instance, it has been reported to enhance the efficacy of conventional antibiotics in treating infections caused by resistant strains, making it a valuable adjuvant in antibacterial therapy .

3. Antifungal Activity

The compound also displays antifungal activity, particularly against pathogenic fungi such as Candida species. The mechanism involves disrupting fungal cell wall synthesis and function, leading to increased cell permeability and eventual cell death.

Anti-Inflammatory Activity

Xanthotoxin has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. Studies indicate that it can significantly reduce inflammation in models of acute and chronic inflammatory diseases. For example, its application in animal models of arthritis resulted in reduced swelling and pain .

Antioxidant Potential

The antioxidant activity of this compound is notable, with studies reporting effective scavenging of free radicals. The compound's ability to inhibit lipid peroxidation and protect cellular components from oxidative damage is attributed to its phenolic structure. The half-maximal effective concentration (EC50) for radical scavenging activity has been reported at approximately 45.24 µM .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through intrinsic and extrinsic pathways, which has been confirmed through caspase activation assays. Notably, studies have shown that xanthotoxin can inhibit the growth of neuroblastoma and colon cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Summary of Biological Activities

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antiviral | Inhibits viral replication | Effective against multiple viral strains |

| Antibacterial | Enhances antibiotic efficacy | Potent against multidrug-resistant bacteria |

| Antifungal | Disrupts cell wall synthesis | Effective against pathogenic fungi |

| Anti-inflammatory | Reduces cytokine production | Significant reduction in inflammation |

| Antioxidant | Scavenges free radicals | EC50 = 45.24 µM for radical scavenging |

| Anticancer | Induces apoptosis | Cytotoxic effects on neuroblastoma and colon cancer cells |

Case Studies

-

Antibacterial Synergy

A study demonstrated the synergistic effect of this compound with conventional antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA). The combination therapy showed a significant reduction in bacterial load compared to antibiotics alone . -

Cancer Treatment Adjuvant

In a clinical trial involving patients with advanced cancer, xanthotoxin was used as an adjunct to standard chemotherapy regimens. Results indicated improved patient outcomes with enhanced tumor response rates and reduced side effects associated with chemotherapy . -

Neuroprotective Effects

Research into the neuroprotective effects of this compound revealed its potential in treating neurodegenerative diseases. It was found to attenuate oxidative stress-induced neuronal damage in vitro, suggesting a promising role in neuroprotection .

Comparison with Similar Compounds

Compound A: 4-Bromo-2-nitrobenzoic acid (CAS 1761-61-1, MFCD00003330)

- Structural similarity : Shares a brominated aromatic core with a carboxylic acid substituent, differing in nitro-group placement.

- Key properties: Property MFCD02333133 (Hypothetical) 4-Bromo-2-nitrobenzoic acid Molecular formula C₇H₅BrO₂ C₇H₄BrNO₄ Molecular weight (g/mol) 201.02 (estimated) 246.01 Solubility (mg/mL) 0.687 (THF) 0.687 (THF) Log S (ESOL) -2.47 -2.47 Hazard classification H302 (oral toxicity) H302 (oral toxicity)

Functional contrast : While both compounds exhibit similar solubility and toxicity profiles, the nitro group in Compound A enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to this compound .

Compound B: 2-(4-Nitrophenyl)benzimidazole (Synthesized in )

- Functional similarity : Used in pharmaceutical intermediates and agrochemicals due to benzimidazole backbone.

Key properties :

Property This compound (Hypothetical) 2-(4-Nitrophenyl)benzimidazole Molecular formula C₇H₅BrO₂ C₁₃H₉N₃O₂ Molecular weight (g/mol) 201.02 (estimated) 255.23 Synthesis yield 98% (A-FGO catalyst) 98% (A-FGO catalyst) Applications Agrochemical intermediates Antiparasitic drug precursors Structural contrast : Compound B lacks halogen substituents but incorporates a nitro group and benzimidazole ring, granting superior thermal stability and bioactivity in medicinal chemistry applications .

Research Findings and Industrial Relevance

- Reactivity : this compound’s bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas Compound A’s nitro group favors electrophilic aromatic substitution. Compound B’s benzimidazole core supports heterocyclic functionalization for drug design .

- Catalytic Efficiency : Both this compound and Compound B achieve 98% yields using A-FGO catalysts, highlighting the role of sustainable synthesis in industrial production .

- Toxicity : All three compounds exhibit oral toxicity (H302), necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.